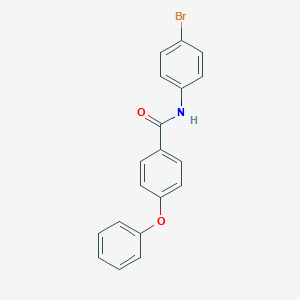
N-(4-bromophenyl)-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-phenoxybenzamide, commonly known as BPAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAO is a member of the benzamides family, which are known to possess various pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of BPAO is not fully understood. However, studies have shown that BPAO regulates various signaling pathways, including the PI3K/AKT and MAPK pathways. BPAO also inhibits the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
BPAO has been shown to have various biochemical and physiological effects. Studies have shown that BPAO inhibits the growth and proliferation of cancer cells, induces cell cycle arrest and apoptosis, and reduces inflammation. BPAO also regulates various signaling pathways and inhibits the activity of enzymes involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
BPAO has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, BPAO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for BPAO research. One area of research is the development of BPAO derivatives with improved pharmacological properties, including increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of BPAO in other diseases, including cardiovascular diseases and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of BPAO and its effects on various signaling pathways and enzymes.
Synthesemethoden
The synthesis of BPAO involves the reaction of 4-bromobenzoic acid with phenol in the presence of a dehydrating agent to form 4-bromophenyl phenyl ether. The resulting product is then reacted with benzoyl chloride in the presence of a base to form N-(4-bromophenyl)benzamide. Finally, the reaction of N-(4-bromophenyl)benzamide with phenol in the presence of a base yields N-(4-bromophenyl)-4-phenoxybenzamide.
Wissenschaftliche Forschungsanwendungen
BPAO has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anticancer activity. Studies have shown that BPAO inhibits the growth of various cancer cells, including breast, lung, and liver cancer cells. BPAO induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways, including the PI3K/AKT and MAPK pathways.
BPAO has also been studied for its anti-inflammatory activity. Inflammation is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. BPAO has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Eigenschaften
CAS-Nummer |
6463-18-9 |
|---|---|
Produktname |
N-(4-bromophenyl)-4-phenoxybenzamide |
Molekularformel |
C19H14BrNO2 |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C19H14BrNO2/c20-15-8-10-16(11-9-15)21-19(22)14-6-12-18(13-7-14)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
InChI-Schlüssel |
HKNAUAAGGNBNAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



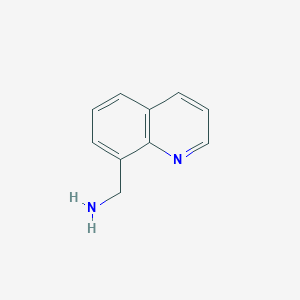
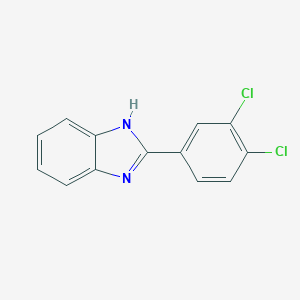
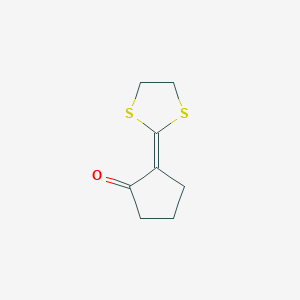
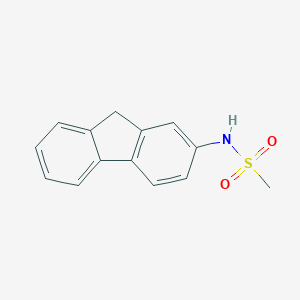
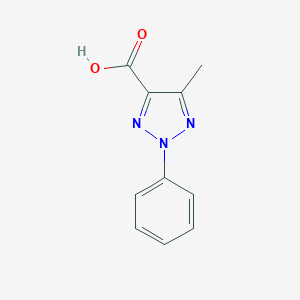
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
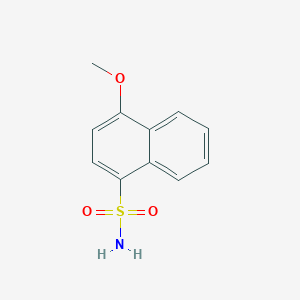
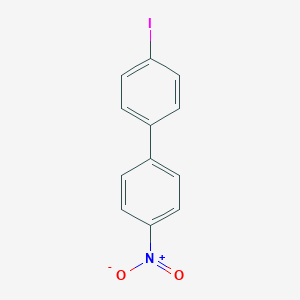
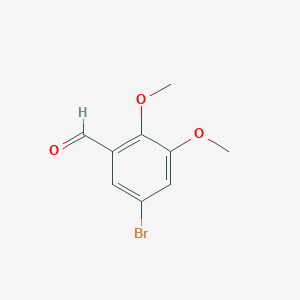
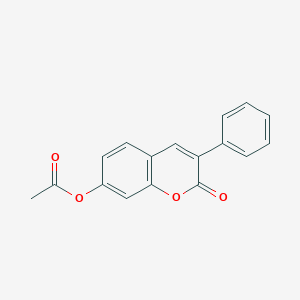
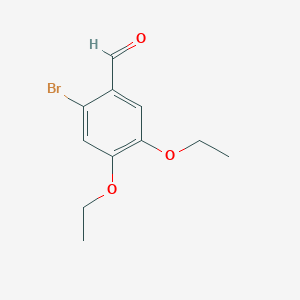
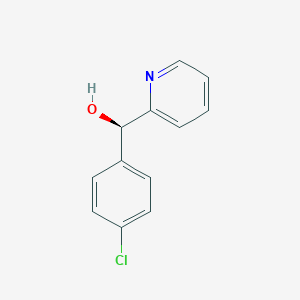
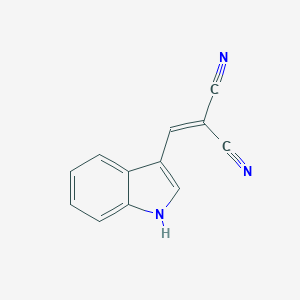
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)